molecular formula C14H13N3O2S B2931822 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-41-0

5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2931822
CAS RN: 497072-41-0
M. Wt: 287.34
InChI Key: LHZNNXUWVDLCLR-UHFFFAOYSA-N
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Description

5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazolo[3,2-a]pyrimidine family, which has been extensively studied for its biological activities.

Scientific Research Applications

5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various biological assays, including anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use in drug discovery and development.

Mechanism Of Action

The mechanism of action of 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has significant biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation in vitro and in vivo. It has also been shown to improve the antioxidant status and reduce lipid peroxidation in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is its high purity and yield, making it suitable for scientific research. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the study of 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide. One direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, this compound can be further optimized to improve its solubility, bioavailability, and efficacy in vivo. Finally, this compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases, including inflammation, oxidative stress, and cancer.
In conclusion, 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has shown promising results in scientific research. Its potential applications in drug discovery and development make it a valuable compound for further study. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics.

Synthesis Methods

The synthesis of 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves the reaction of o-toluidine with thiourea in the presence of acetic acid. The resulting product is then reacted with ethyl chloroacetate to form the intermediate compound, which is further reacted with hydrazine hydrate to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research.

properties

IUPAC Name

N-(2-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-4-2-3-5-11(9)16-12(18)10-8-15-14-17(13(10)19)6-7-20-14/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZNNXUWVDLCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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